2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-1-(indolin-1-yl)ethanone oxalate
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Description
2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-1-(indolin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C27H34N2O8 and its molecular weight is 514.575. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research on related compounds has contributed to the development of novel synthesis methods and structural analyses. For instance, a study presented the synthesis and characterization of N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, highlighting its potential as a cholinesterase and monoamine oxidase dual inhibitor, which could provide insights into designing compounds with specific biological activities (Bautista-Aguilera et al., 2014). Similarly, new oxidatively removable carboxy protecting groups have been identified, offering methods for the synthesis of complex molecules, where 2,6-Dimethoxybenzyl esters were explored for their oxidation potential (Kim & Misco, 1985).
Role in Enzymatic Reactions and Biological Processes
Compounds with structural similarities have been studied for their role in enzymatic processes and biological reactions. For example, the roles of veratryl alcohol and oxalate in fungal lignin degradation have been extensively investigated, indicating the compound's potential relevance in understanding enzymatic pathways and their application in biotechnological processes (Zapanta & Tien, 1997).
Antileukemic Activity and Molecular Docking Studies
A notable application in scientific research is the evaluation of compounds for their antileukemic activity. A study synthesized and characterized novel derivatives for their potential against leukemia cell lines, highlighting the importance of molecular structure in therapeutic efficacy (Vinaya et al., 2012). Additionally, molecular docking studies provide insights into the interaction mechanisms of such compounds with biological targets, offering valuable information for drug design and discovery.
Corrosion Inhibition
The corrosion inhibition properties of piperidine derivatives on iron surfaces were investigated through quantum chemical calculations and molecular dynamics simulations, demonstrating the compound's potential applications in material science and engineering (Kaya et al., 2016).
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4.C2H2O4/c1-29-22-13-20(14-23(15-22)30-2)18-31-17-19-7-10-26(11-8-19)16-25(28)27-12-9-21-5-3-4-6-24(21)27;3-1(4)2(5)6/h3-6,13-15,19H,7-12,16-18H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHQXULUUYRYMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)CC(=O)N3CCC4=CC=CC=C43)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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